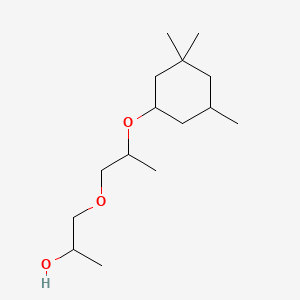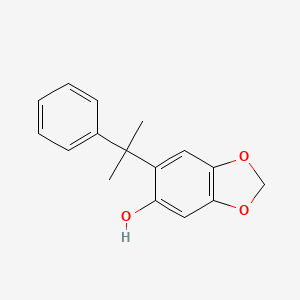
4,4'-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization using a dehydrating agent such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents, nucleophiles, and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate (BOM): A compound with a similar oxadiazole core, used as an energetic material.
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline: Another oxadiazole derivative with different substitution patterns.
Uniqueness
4,4’-(1,2,4-Oxadiazole-3,5-diyl)bis(N,N-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
70121-15-2 |
|---|---|
Formule moléculaire |
C18H20N4O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-[5-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H20N4O/c1-21(2)15-9-5-13(6-10-15)17-19-18(23-20-17)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3 |
Clé InChI |
FDPQHVJNRXVFAS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
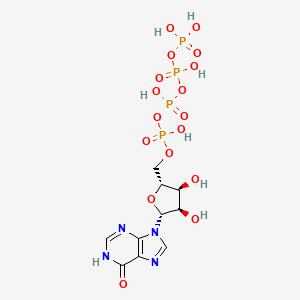

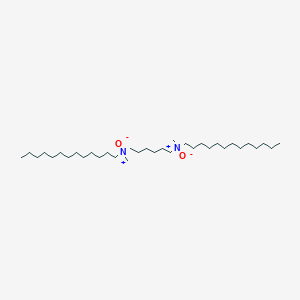
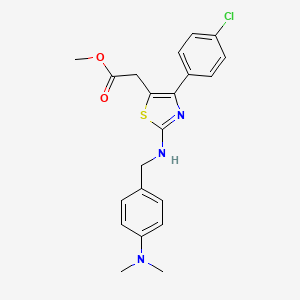
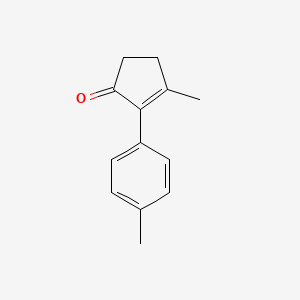
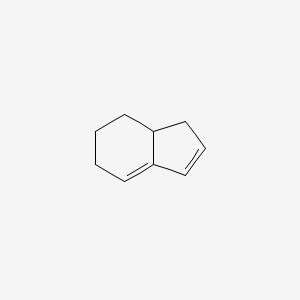
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine](/img/structure/B14459426.png)


![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
